Desfluoro Bicalutamide

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Accurate Bicalutamide impurity quantification demands a high-purity, well-characterized reference standard. Desfluoro Bicalutamide (CAS 90357-05-4) is the definitive EP Impurity A standard, structurally differentiated from the parent drug by the absence of a fluorine atom on its phenyl sulfonyl ring - a difference that significantly alters chromatographic retention and polarity. • C18H15F3N2O4S; MW 412.4 g/mol; ≥98% HPLC purity with full characterization (COA, HPLC, MS, NMR) • Distinct LogP (~2.2) and melting point (175-178°C) ensure unambiguous identification in reverse-phase HPLC methods • Supplied with comprehensive analytical documentation compliant with EP guidelines for ANDA submissions and QC release testing Ideal for stability-indicating assays, forced degradation studies, and LC-MS/MS system suitability. Contact us for bulk pricing and immediate global delivery.

Molecular Formula C18H15F3N2O4S
Molecular Weight 412.4 g/mol
CAS No. 90357-05-4
Cat. No. B028247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Bicalutamide
CAS90357-05-4
Synonyms(+/-)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide;  Bicalutamide EP Impurity A
Molecular FormulaC18H15F3N2O4S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24)
InChIKeyGDXNOJUTJPBYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoro Bicalutamide Properties and Procurement


Desfluoro Bicalutamide (CAS 90357-05-4), known officially as Bicalutamide EP Impurity A, is a non-steroidal compound with the molecular formula C18H15F3N2O4S and a molecular weight of 412.4 g/mol [1]. This compound is a structural analog and key process-related impurity of the anti-androgen drug Bicalutamide, from which it differs by the absence of a fluorine atom on its phenyl sulfonyl ring . It is primarily utilized in pharmaceutical research and development as a reference standard for analytical method validation, impurity profiling, and stability studies .

Why Desfluoro Bicalutamide Cannot Be Substituted


Generic substitution with Bicalutamide or other anti-androgens is not feasible in analytical contexts due to the unique physicochemical properties of Desfluoro Bicalutamide. The absence of a fluorine atom on the phenyl ring significantly alters its polarity and chromatographic behavior compared to the parent drug. Specifically, Desfluoro Bicalutamide has a computed LogP of 2.2 to 4.6 [1], which directly impacts its retention time in reverse-phase HPLC methods. Furthermore, the compound exhibits specific solubility characteristics, being sparingly soluble in chloroform and methanol . These differences are critical for the accurate identification, separation, and quantification of this specific impurity, necessitating the use of the authentic reference standard to ensure the validity of analytical methods and compliance with regulatory guidelines.

Desfluoro Bicalutamide Differentiation Evidence


LogP and HPLC Retention Differentiation

Desfluoro Bicalutamide exhibits a lower lipophilicity compared to the parent drug, Bicalutamide, due to the structural replacement of a fluorine atom with a hydrogen atom. This results in a distinct shift in its chromatographic retention time in reverse-phase HPLC, a critical parameter for impurity separation and quantification. The difference is quantifiable through the computed partition coefficient (LogP). For Desfluoro Bicalutamide, the computed LogP is 2.2 (XLogP3-AA) [1], while for Bicalutamide, the computed LogP is 2.5 (XLogP3-AA) [2]. This ΔLogP of -0.3 confirms a measurable decrease in hydrophobicity, which directly translates to a shorter retention time under typical RP-HPLC conditions, enabling its discrimination from the main drug peak .

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Melting Point Distinction

The removal of a fluorine atom significantly impacts the crystal lattice energy and intermolecular interactions of the compound, leading to a measurable difference in its melting point. Desfluoro Bicalutamide has a reported melting point range of 175-178 °C . In contrast, Bicalutamide has a reported melting point range of 191-194 °C [1]. This results in a quantified difference of approximately -16 °C at the onset of melting [1].

Solid State Chemistry Material Characterization Quality Control

Certified Purity for Reference Standard

For use as an analytical reference standard, the purity of the compound must be well-defined and verifiable. A leading vendor, SINCO, supplies Desfluoro Bicalutamide with a certified purity of 98% by HPLC [1]. This specific, high-purity specification is a critical quality attribute for its intended use as a reference standard in pharmaceutical analysis, where the accuracy of impurity quantification is paramount. This contrasts with the lower purity often associated with synthetic intermediates, which may not meet the stringent requirements for analytical applications .

Analytical Method Validation Quality Assurance Reference Standards

Distinct Solubility Profile

The compound's unique solubility profile is a key practical consideration for researchers. Desfluoro Bicalutamide is reported to be sparingly soluble in chloroform (with ultrasonication) and sparingly soluble in methanol . This specific solubility information is critical for developing robust sample preparation protocols, as it differs from the solubility profile of Bicalutamide, which is more soluble in organic solvents [1]. Choosing the correct solvent system is essential for achieving the accurate concentrations required for quantitative analysis.

Sample Preparation Analytical Chemistry Solubility

Desfluoro Bicalutamide Research and Industrial Applications


HPLC Impurity Profiling Reference Standard

As Bicalutamide EP Impurity A, Desfluoro Bicalutamide is the definitive reference standard for identifying and quantifying this specific process-related impurity in Bicalutamide Active Pharmaceutical Ingredient (API). Its distinct LogP and melting point, as established in Section 3, allow for unambiguous identification and separation during reverse-phase HPLC analysis. The availability of a high-purity (>98% HPLC) standard is essential for generating accurate calibration curves and meeting the strict validation requirements outlined in regulatory pharmacopoeias like the European Pharmacopoeia (EP) [1].

LC-MS/MS Calibration Standard

The unique molecular weight (412.4 g/mol) and structure of Desfluoro Bicalutamide provide a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry [1]. It is ideally suited for use as a calibration or system suitability standard when developing and validating highly sensitive and specific LC-MS/MS methods for quantifying Bicalutamide and its related substances in complex biological matrices or pharmaceutical formulations .

Forced Degradation and Stability Studies Marker

This compound serves as a critical marker for investigating the degradation pathways of Bicalutamide. By using Desfluoro Bicalutamide as a reference, analysts can determine if the impurity forms under stress conditions like heat, light, or oxidation [1]. The solubility information provided in Section 3 is directly applicable here for preparing stock solutions used in these stability-indicating assays, ensuring the robustness of the formulated drug product .

QC Release Testing Identification Marker

For pharmaceutical manufacturers, Desfluoro Bicalutamide is a required reference material for QC release testing of Bicalutamide drug products. Its use ensures that every batch of medication meets the strict impurity limits set by health authorities. The clear differentiation in physical properties, particularly the melting point, allows for additional confirmatory identity checks within QC laboratories [1].

Quote Request

Request a Quote for Desfluoro Bicalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.